![molecular formula C13H15N3O B1491258 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol CAS No. 2097967-49-0](/img/structure/B1491258.png)
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Overview
Description
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, commonly known as CP-pyrazol-5-ol, is a heterocyclic compound with a pyrazole ring structure. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. CP-pyrazol-5-ol has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Cancer Therapeutics
The pyridopyrimidine moiety, which is structurally similar to 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol , has been extensively studied for its therapeutic potential in cancer treatment. Compounds with this structure have been found to inhibit specific enzymes like CDK4/6, which are crucial in the proliferation of cancer cells . This compound could potentially be synthesized and tested for similar inhibitory effects, offering a new avenue for oncological research.
Anti-Inflammatory Agents
Pyridopyrimidines have shown potential activity against inflammatory diseases such as rheumatoid arthritis . Given the structural similarities, 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol could be synthesized and evaluated for its efficacy as an anti-inflammatory agent, contributing to the development of new treatments for chronic inflammatory conditions.
properties
IUPAC Name |
2-cyclopentyl-5-pyridin-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-9-12(11-7-3-4-8-14-11)15-16(13)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWTFWDJWMRBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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